
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride
Overview
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride is an organic compound known for its unique chemical structure and properties. It is a solid compound that is soluble in organic solvents such as chloroform, dichloromethane, and methanol. This compound is characterized by its high thermal and chemical stability
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
It can be inferred from related compounds that it may inhibit the activity of its target enzymes, thereby affecting the post-translational modifications essential to bacterial cell viability and virulence .
Biochemical Pathways
Inhibition of pptases can affect a variety of biochemical pathways, as these enzymes are involved in a wide range of cellular processes .
Pharmacokinetics
The compound’s in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles, have been highlighted for related compounds .
Result of Action
Related compounds have been found to attenuate the production of pptase-dependent metabolites and thwart bacterial growth .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate, which is then further reacted to construct the piperazine ring . Another method involves the use of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) as reaction conditions .
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound is used in similar applications but lacks the trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares the trifluoromethyl group but has different substituents, leading to distinct chemical and biological properties.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3.ClH/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16;/h1-2,7,14H,3-6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXKUXFZXBMZKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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